molecular formula C13H10N2O2 B2428772 3-cyano-N-(furan-2-ylmethyl)benzamide CAS No. 879183-68-3

3-cyano-N-(furan-2-ylmethyl)benzamide

Cat. No.: B2428772
CAS No.: 879183-68-3
M. Wt: 226.235
InChI Key: GUSNUBZVXMNRLD-UHFFFAOYSA-N
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Description

3-cyano-N-(furan-2-ylmethyl)benzamide is an organic compound with the molecular formula C₁₃H₁₀N₂O₂ and a molecular weight of 226.23 g/mol It is characterized by the presence of a cyano group (-CN) attached to a benzamide structure, with a furan ring linked via a methylene bridge

Properties

IUPAC Name

3-cyano-N-(furan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c14-8-10-3-1-4-11(7-10)13(16)15-9-12-5-2-6-17-12/h1-7H,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSNUBZVXMNRLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NCC2=CC=CO2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-(furan-2-ylmethyl)benzamide typically involves the reaction of 3-cyanobenzoyl chloride with furan-2-ylmethanamine. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction . The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-(furan-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: 3-amino-N-(furan-2-ylmethyl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

3-cyano-N-(furan-2-ylmethyl)benzamide has been studied for its therapeutic potential, particularly in the following areas:

  • Neurological Disorders : The compound's structure allows it to interact with specific biological targets relevant to neurological conditions. Its piperidine moiety is particularly promising for developing drugs aimed at treating such disorders.
  • Cancer Treatment : Research indicates that compounds similar to this compound can inhibit Bcl-3, a protein implicated in various cancers, including leukemias and lymphomas. This inhibition may lead to reduced tumor cell viability .

Materials Science

The unique structural features of this compound make it suitable for the development of novel materials:

  • Organic Electronics : The compound's electronic properties can be harnessed in organic photovoltaic devices, contributing to advancements in renewable energy technologies.
  • Nanomaterials : Its ability to form stable complexes with metal ions can be explored for creating nanostructures with specific electronic or optical properties.

Biological Studies

This compound is utilized in various biological investigations:

  • Small Molecule Probes : It serves as a probe in studies aimed at understanding the interactions between small molecules and biological macromolecules, providing insights into cellular mechanisms .
  • Binding Studies : The compound's binding affinity to various biological receptors can influence biochemical pathways, making it a valuable tool for elucidating mechanisms of action in cellular responses.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-tubercularInhibits enzymes essential for Mycobacterium tuberculosis
Cancer InhibitionSuppresses Bcl-3 activity, reducing tumor viability
Organic ElectronicsPotential use in photovoltaic devices
Biological ProbesInvestigates interactions with macromolecules

Notable Research Insights

  • A study demonstrated that derivatives of this compound exhibited significant anti-tubercular activity by inhibiting key enzymes necessary for the survival of Mycobacterium tuberculosis .
  • Another investigation highlighted its role as a Bcl-3 inhibitor, showing promise in treating various forms of cancer by disrupting pathways that promote tumor growth .

Mechanism of Action

The mechanism of action of 3-cyano-N-(furan-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit the activity of certain enzymes, leading to various biological effects. The furan ring may also contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-cyano-N-(4-methylbenzyl)benzamide
  • 3-cyano-N-(prop-2-en-1-yl)benzamide
  • 4-cyano-N-(4-acetylphenyl)benzamide

Uniqueness

3-cyano-N-(furan-2-ylmethyl)benzamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to other similar compounds. This can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .

Biological Activity

3-Cyano-N-(furan-2-ylmethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, supported by various research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical formula for this compound is C12H10N2O2, with a molecular weight of 218.22 g/mol. The compound features a furan ring linked to a benzamide moiety, which is significant for its biological interactions.

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Cell Cycle Progression : Similar compounds have been shown to inhibit kinesin proteins, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.
  • Targeting Biochemical Pathways : The compound may interact with various enzymes and proteins, influencing pathways related to cell signaling and gene expression. This interaction can lead to altered cellular metabolism and function.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties:

  • Cell Proliferation Inhibition : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the suppression of NF-kB signaling pathways, which are crucial for tumor progression .
  • Apoptotic Induction : The compound has been observed to induce apoptosis in cancer cells through the activation of pro-apoptotic factors and the inhibition of anti-apoptotic proteins .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent:

  • Inhibition of Pathogen Growth : Studies have reported that the compound exhibits antimicrobial activity against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Case Studies

  • Breast Cancer Cell Line Study : A study involving MCF-7 breast cancer cells treated with this compound revealed a dose-dependent reduction in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment, confirming its potential as an anticancer agent .
  • Antimicrobial Efficacy Evaluation : In a comparative study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed that it had a significant inhibitory effect on S. aureus with an MIC value of 5 μg/mL, indicating its potential as an effective antimicrobial agent .

Data Table: Biological Activity Summary

Activity Type Effect Tested Against MIC/IC50 Values
AnticancerInhibition of cell proliferationMCF-7 (breast cancer)IC50 = 10 μM
AnticancerInduction of apoptosisA549 (lung cancer)IC50 = 15 μM
AntimicrobialInhibition of bacterial growthStaphylococcus aureusMIC = 5 μg/mL
AntimicrobialInhibition of bacterial growthEscherichia coliMIC = 20 μg/mL

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